2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Molecular Composition and Properties

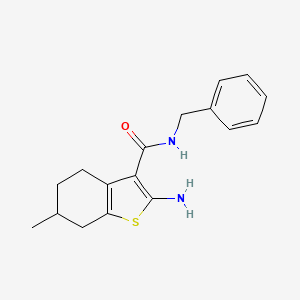

The molecular composition of this compound is defined by the molecular formula C17H20N2OS, which indicates the presence of seventeen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom. This specific atomic composition results in a molecular weight of 300.42 grams per mole, making it a moderately sized organic molecule suitable for various research applications. The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as O=C(C1=C(N)SC2=C1CCC(C)C2)NCC3=CC=CC=C3, which provides a standardized way to describe the connectivity of atoms within the molecule.

The chemical structure exhibits several notable features that influence its physicochemical properties and potential biological activities. The thiophene ring system provides electron-rich aromatic character due to the sulfur heteroatom, while the amino group at position 2 contributes basic properties to the molecule. The carboxamide functionality introduces hydrogen bonding capabilities and polar character, while the benzyl substituent adds hydrophobic character and increases the molecular size significantly. The methyl group at position 6 provides additional steric bulk and influences the overall three-dimensional shape of the molecule.

The compound's molecular architecture represents a balance between hydrophilic and hydrophobic regions, with the benzothiophene core and benzyl group contributing to lipophilic character, while the amino and carboxamide groups provide polar functionality. This structural arrangement potentially influences the molecule's solubility characteristics, membrane permeability, and binding interactions with biological targets. The partially saturated nature of the benzene ring within the benzothiophene system also affects the overall planarity and conformational flexibility of the molecule.

Research investigations have identified this compound as a member of the broader family of benzothiophene carboxamides, which are known for their diverse biological activities and synthetic utility. The specific substitution pattern of this compound makes it distinct from other related compounds such as 2-amino-N-cyclohexyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which features a cyclohexyl group instead of the benzyl substituent. This structural variation significantly impacts the compound's properties and potential applications.

Properties

IUPAC Name |

2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-11-7-8-13-14(9-11)21-16(18)15(13)17(20)19-10-12-5-3-2-4-6-12/h2-6,11H,7-10,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEZCXXBPYBIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Intermediate)

- Starting from 4-methylcyclohexanone and 2-cyanoacetamide , the tetrahydrobenzothiophene core is constructed via a cyclization reaction involving sulfur and morpholine in ethanol under reflux conditions. This yields the 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide intermediate with a reported yield of approximately 51%.

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Methylcyclohexanone, 2-Cyanoacetamide, Sulfur, Morpholine | Reflux in ethanol | 51 | Cyclization to benzothiophene core |

Amide Bond Formation with Benzylamine

The key step involves coupling the 3-carboxylic acid derivative of the tetrahydrobenzothiophene intermediate with benzylamine to form the N-benzyl carboxamide.

This amide formation is typically carried out using peptide coupling reagents such as:

The reaction is performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with a base such as N,N-diisopropylethylamine (DIPEA) to facilitate coupling.

Typical reaction conditions include stirring at room temperature or mild heating for several hours to overnight.

Purification is achieved by filtration, solvent evaporation, and often preparative high-performance liquid chromatography (HPLC) to obtain high purity.

| Step | Reactants | Coupling Agent | Solvent | Base | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 2 | 2-Amino-6-methyl-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic acid + Benzylamine | HATU, EDC, or CDI | DMSO or DMF | DIPEA | RT to 60 °C | 4 h to overnight | ~50-60 | Amide bond formation; purification by HPLC |

Alternative Amide Formation Methods

Some protocols use methane-sulfonyl chloride (MsCl) and triethylamine (NEt3) as activating agents for the carboxylic acid prior to amide formation.

Other methods involve acyl chlorides or trifluoroacetic anhydride (TFAA) for activation, followed by reaction with benzylamine.

The choice of method depends on substrate sensitivity and desired yield.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Cyclization | 4-Methylcyclohexanone + 2-Cyanoacetamide + Sulfur + Morpholine, reflux in ethanol | 2-Amino-6-methyl-4,5,6,7-tetrahydrobenzothiophene-3-carboxamide |

| 2 | Amide bond formation | 3-Carboxylic acid derivative + Benzylamine + HATU/EDC/CDI + DIPEA, DMSO, RT to 60 °C | 2-Amino-N-benzyl-6-methyl-4,5,6,7-tetrahydrobenzothiophene-3-carboxamide |

Research Findings and Optimization

The use of HATU as a coupling reagent in the presence of DIPEA in DMSO has been shown to provide efficient amide bond formation with good yields and minimal side reactions.

Reaction times vary from 4 hours to overnight, with longer times favoring higher conversion.

Purification by HPLC is essential to achieve high purity, especially for biological testing.

The stereochemistry of the tetrahydrobenzothiophene ring is preserved during synthesis, and enantiomeric purity can be confirmed by chiral chromatography and X-ray crystallography.

Industrial scale-up may involve continuous flow reactors and automated systems to optimize temperature, pressure, and reagent concentrations for improved yield and reproducibility.

Summary Table of Preparation Methods

| Parameter | Method 1 (Cyclization) | Method 2 (Amide Formation) | Notes |

|---|---|---|---|

| Starting materials | 4-Methylcyclohexanone, 2-Cyanoacetamide | 2-Amino-6-methyl-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic acid + Benzylamine | Sequential synthesis |

| Key reagents | Sulfur, Morpholine | HATU, EDC, CDI, DIPEA | Peptide coupling agents |

| Solvent | Ethanol | DMSO or DMF | Polar aprotic solvents preferred |

| Temperature | Reflux (~78 °C) | Room temperature to 60 °C | Mild conditions to preserve functionality |

| Reaction time | Several hours | 4 h to overnight | Longer times improve yield |

| Yield | ~51% | ~50-60% | Moderate yields typical |

| Purification | Filtration, washing | Filtration, solvent evaporation, HPLC | HPLC critical for purity |

Chemical Reactions Analysis

Types of Reactions

2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and amino groups, respectively, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Benzyl chloride with AlCl3 for electrophilic substitution; sodium azide (NaN3) for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the

Biological Activity

2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound belonging to the class of benzothiophene derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological effects, and structure-activity relationships.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with benzylamine. The reaction conditions are optimized to yield high purity products, often monitored by techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Biological Activity

The biological activity of this compound has been investigated through various studies. Key findings include:

Anticancer Activity

Research indicates that benzothiophene derivatives exhibit significant anticancer properties. For instance, azomethine derivatives of related compounds have shown cytostatic effects against various cancer cell lines. Specifically, studies have reported that these compounds can induce apoptosis in cancer cells through mechanisms that do not involve tubulin polymerization or cyclin-dependent kinase (CDK) inhibition .

Antimicrobial and Anti-inflammatory Effects

Benzothiophene derivatives are also known for their antimicrobial and anti-inflammatory activities. The compound exhibits potential against bacterial strains and has shown effectiveness in reducing inflammation in experimental models. The structure of the compound influences its interaction with biological targets such as enzymes and receptors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzothiophene derivatives. Modifications in the substituents on the benzyl group or variations in the tetrahydrobenzothiophene core can significantly impact the pharmacological properties. For example:

| Substituent | Effect on Activity |

|---|---|

| Electron-donating groups | Increased anticancer activity |

| Electron-withdrawing groups | Enhanced anti-inflammatory effects |

| Alkyl chain length | Affects solubility and cellular uptake |

Case Studies

Several case studies highlight the potential of this compound:

- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits IC50 values ranging from 5.7 to 12.2 μM against various cancer cell lines like U-937 and SK-MEL-1.

- Anti-inflammatory Studies : In animal models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups.

- Antimicrobial Testing : The compound was tested against multiple bacterial strains showing promising results in inhibiting growth at low concentrations.

Comparison with Similar Compounds

Table 1: Substituent Analysis of Benzothiophene Derivatives

| Compound Name | Substituents (Position) | Key Functional Groups | Biological Activity | References |

|---|---|---|---|---|

| Target Compound | –CH₃ (6), –NH₂ (2), –CONHBn (3) | Amino, carboxamide, benzyl | Under investigation | – |

| 2-Amino-6-tert-butyl-N-(4-methylbenzyl) | –C(CH₃)₃ (6), –NH₂ (2), –CONHBn (3) | Amino, carboxamide, tert-butyl | Antioxidant activity | |

| 2-{[(2,3-Dimethylphenoxy)acetyl]amino} | –CH₃ (6), –NHCO(CH₂OAr) (3) | Phenoxyacetyl, carboxamide | Enzyme inhibition | |

| N-Ethyl-2-(4-methoxybenzamido) | –OCH₃ (aryl), –CONHEt (3) | Methoxybenzamido, ethyl carboxamide | Receptor binding (theoretical) | |

| 2-[(3,6-Dichloro-2-methoxybenzoyl)amino] | –Cl (aryl), –OCH₃ (aryl) | Halogenated benzoyl, carboxamide | Antimicrobial (predicted) |

Key Observations :

- Position 6 : Methyl (–CH₃) vs. tert-butyl (–C(CH₃)₃) groups modulate steric bulk, affecting binding pocket accessibility .

- Position 3: Benzyl carboxamide (–CONHBn) vs. phenoxyacetyl (–NHCO(CH₂OAr)) groups alter electronic properties and hydrogen-bonding capacity .

- Aromatic Substituents: Methoxy (–OCH₃) or nitro (–NO₂) groups enhance polarity and redox activity, influencing antioxidant or enzyme-inhibition profiles .

Contradictions :

- Antioxidant vs. Enzyme Inhibition : While tert-butyl derivatives (e.g., ) prioritize radical scavenging, nitro-substituted analogs (e.g., ) favor enzyme interaction due to electron-withdrawing effects.

- Hydrophobic vs. Polar Interactions : Benzyl carboxamide derivatives (e.g., target compound) may exhibit improved membrane permeability compared to polar acetylated analogs .

Reactivity Trends :

- Amino Group: Participates in nucleophilic acyl substitutions (e.g., acetylation ).

- Carboxamide Group : Stable under basic conditions but hydrolyzes in strong acids .

Q & A

Q. What are the established synthetic protocols for 2-amino-N-benzyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how can reaction yields be optimized?

The compound is synthesized via condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with benzyl chloride derivatives in ethanol under reflux. Yields (~60%) are optimized by controlling stoichiometry, reaction temperature, and purification via recrystallization (e.g., methanol). Infrared (IR) spectroscopy confirms the formation of key functional groups (e.g., NH stretches at ~3400 cm⁻¹) .

Q. What spectroscopic and chromatographic techniques are employed for structural characterization and purity assessment?

- IR spectroscopy : Identifies NH, C=O, and C-O stretches.

- NMR (¹H/¹³C) : Assigns chemical shifts for aromatic protons (δ 7.2–7.6 ppm) and methyl groups (δ 2.1–2.9 ppm).

- LC-MS/HRMS : Determines molecular weight and fragmentation patterns.

- HPLC : Purity analysis using isocratic elution (acetonitrile:water, 70:30) with UV detection at 254 nm .

Q. What safety protocols are recommended during laboratory handling and synthesis?

Use personal protective equipment (PPE: gloves, goggles, lab coat), ensure proper ventilation, and avoid skin contact or inhalation. Spills should be contained with inert absorbents (e.g., sand) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can molecular docking simulations predict the biological activity of this compound, particularly for enzyme inhibition?

AutoDock 4.0 or similar software is used to model interactions with target enzymes (e.g., tyrosinase PDB:2Y9X). Parameters include binding affinity (ΔG), hydrogen-bonding patterns, and hydrophobic interactions. Validation involves comparing docking scores with in vitro activity data .

Q. What methodologies resolve contradictory data in biological assays, such as inconsistent acetylcholinesterase (AChE) inhibition results?

- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey) to assess significance (p < 0.05).

- Control experiments : Verify compound purity via HPLC and rule out solvent interference.

- Dose-response curves : Determine IC₅₀ values to quantify potency variations across analogs .

Q. How are structure-activity relationships (SARs) analyzed to enhance AChE inhibitory activity?

- Substituent screening : Compare analogs with electron-donating groups (e.g., hydroxyl, methoxy) versus sterically hindered groups (e.g., tert-butyl).

- Pharmacophore mapping : Identify critical moieties (e.g., benzothiophene core) using docking and in vitro assays.

- Activity cliffs : Use cheminformatics tools to detect small structural changes causing large efficacy shifts .

Q. What strategies optimize heterocyclization reactions for synthesizing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives?

- Solvent system : Use glacial acetic acid with dimethyl sulfoxide (DMSO) to enhance cyclization efficiency.

- Reaction monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and isolate products via recrystallization (ethanol).

- Yield improvement : Optimize molar ratios (1:1.2 for aldehyde:amine) and reflux duration (30–60 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.